molecular formula C26H32O4 B11083570 5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenol

5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenol

Cat. No.: B11083570
M. Wt: 408.5 g/mol
InChI Key: JXPMGTURKXGEGZ-UHFFFAOYSA-N
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Description

5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenol is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenol typically involves multiple steps, including the formation of the spirocyclic core and the introduction of methoxy groups. Common synthetic routes may involve the use of cyclohexanone derivatives and phenolic compounds under acidic or basic conditions to facilitate the formation of the spirocyclic structure. Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield hydroquinones.

Scientific Research Applications

5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate cellular processes and biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenol is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-methoxy-2-(6-methoxyspiro[2,3,4,9a-tetrahydro-1H-xanthene-9,1'-cyclohexane]-4a-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O4/c1-28-18-9-11-20(22(27)16-18)26-15-7-4-8-24(26)25(13-5-3-6-14-25)21-12-10-19(29-2)17-23(21)30-26/h9-12,16-17,24,27H,3-8,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPMGTURKXGEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C23CCCCC2C4(CCCCC4)C5=C(O3)C=C(C=C5)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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